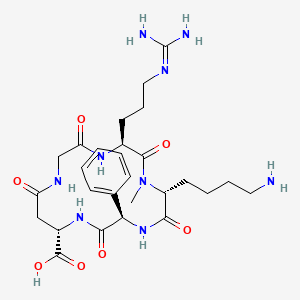

c(phg-isoDGR-(NMe)k)

概要

説明

準備方法

合成経路と反応条件

c(phg-isoDGR-(NMe)k) の合成には、isoDGR ペプチドの N-メチル化が含まれます . このプロセスには、通常、以下の手順が含まれます。

ペプチド合成: isoDGR ペプチドは、標準的な固相ペプチド合成技術を使用して合成されます。

工業生産方法

c(phg-isoDGR-(NMe)k) の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、上記で説明した合成経路のスケールアップを含むでしょう。 これには、反応条件の最適化、自動ペプチド合成機の使用、および調製用高速液体クロマトグラフィーなどの大規模精製技術の採用が含まれます .

化学反応の分析

反応の種類

c(phg-isoDGR-(NMe)k) は、酸化、還元、または置換などの従来の化学反応ではなく、主にインテグリンとの結合相互作用を起こします .

一般的な試薬と条件

c(phg-isoDGR-(NMe)k) の合成に関与する主な試薬には、以下が含まれます。

- ペプチド合成用のアミノ酸

- N-メチル基を導入するための N-メチル化試薬

主な生成物

合成の主な生成物は、N-メチル化 isoDGR ペプチド、c(phg-isoDGR-(NMe)k) であり、これはその後、さまざまな生物学的アッセイやイメージング研究で使用されます .

科学研究への応用

c(phg-isoDGR-(NMe)k) は、科学研究においていくつかの重要な用途があります。

科学的研究の応用

c(phg-isoDGR-(NMe)k) has several important applications in scientific research:

Tumor Imaging: It is used as a positron-emission tomography tracer for monitoring α5β1 integrin expression in tumor models.

Integrin Studies: It serves as a tool for studying the role of α5β1 integrin in various biological processes, including cell adhesion, migration, and signaling.

Drug Development: The compound is used in the development of integrin-targeted therapies for diseases such as cancer and fibrosis.

作用機序

c(phg-isoDGR-(NMe)k) は、α5β1 インテグリンに選択的に結合することで、その効果を発揮します . この結合は、インテグリンとその天然リガンドとの相互作用を阻害し、それによってインテグリン媒介シグナル伝達経路を調節します . この化合物は、α5β1 インテグリンに対して高い親和性を持つため、インテグリン機能の強力な阻害剤となり、研究と治療の両方の文脈で役立ちます .

類似化合物の比較

類似化合物

独自性

c(phg-isoDGR-(NMe)k) は、α5β1 インテグリンに対する高い選択性と効力のために、ユニークです . その N-メチル化は、結合親和性と安定性を強化し、他の isoDGR ペプチドと比較して、インテグリン関連の研究に優れたツールとなっています .

類似化合物との比較

特性

IUPAC Name |

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSPGRUJJJNPQ-PSHVLCQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

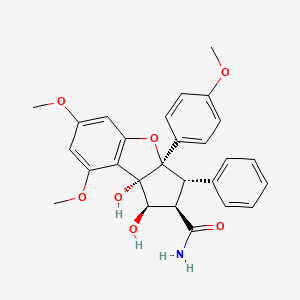

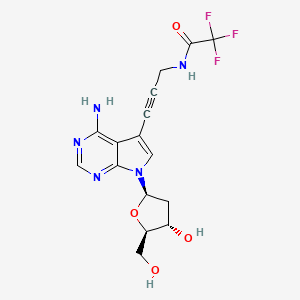

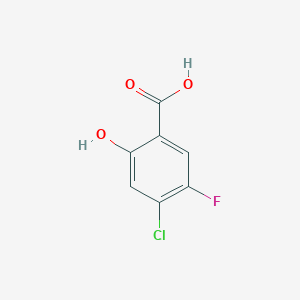

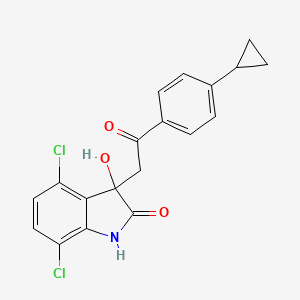

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)

![2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole](/img/structure/B3182015.png)

![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)